
Methyl 5-(2,4-dioxopyrimidin-1-yl)pentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-(2,4-dioxopyrimidin-1-yl)pentanoate is a chemical compound with the molecular formula C10H14N2O4 and a molecular weight of 226.229 g/mol It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(2,4-dioxopyrimidin-1-yl)pentanoate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 1,3-bis(silyloxy)-1,3-butadienes with pyrimidine derivatives . The reaction conditions often require low temperatures (e.g., -78°C) to avoid the formation of complex mixtures. The product is then purified and characterized using various spectroscopic techniques.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar condensation reactions. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations. The final product is typically subjected to rigorous quality control to ensure consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-(2,4-dioxopyrimidin-1-yl)pentanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The pyrimidine ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring.
Aplicaciones Científicas De Investigación
Methyl 5-(2,4-dioxopyrimidin-1-yl)pentanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those containing pyrimidine rings.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials and chemical processes, leveraging its unique chemical properties.
Mecanismo De Acción
The mechanism of action of methyl 5-(2,4-dioxopyrimidin-1-yl)pentanoate involves its interaction with specific molecular targets. The pyrimidine ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of bacterial growth or induction of cell death in cancer cells. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Methyl 5-(2,4-dioxopyrimidin-1-yl)pentanoate can be compared with other pyrimidine-containing compounds, such as:
Ethyl (S)-2-Benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate: This compound also contains a pyrimidine ring and is used in similar applications.
6-Cyano-5-methyl-pyrido[2,3-d]pyrimidine-2,4-diamine: Another pyrimidine derivative with potential therapeutic applications.
The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties
Propiedades
Número CAS |
4418-25-1 |
|---|---|
Fórmula molecular |
C10H14N2O4 |
Peso molecular |
226.23 g/mol |
Nombre IUPAC |
methyl 5-(2,4-dioxopyrimidin-1-yl)pentanoate |
InChI |
InChI=1S/C10H14N2O4/c1-16-9(14)4-2-3-6-12-7-5-8(13)11-10(12)15/h5,7H,2-4,6H2,1H3,(H,11,13,15) |
Clave InChI |
GCSVOCCUABZMOQ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CCCCN1C=CC(=O)NC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



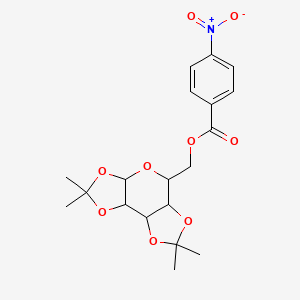
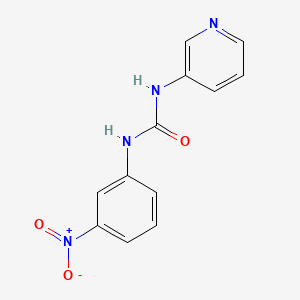
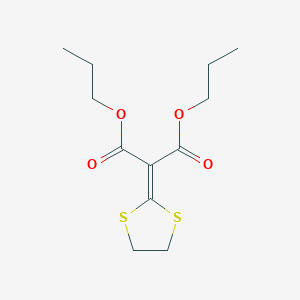
![N-{[3-(1,3-Benzothiazol-2(3H)-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]carbamothioyl}-3,4-dimethoxybenzamide](/img/structure/B14160564.png)
![Ethyl 4-[(2-chloroethyl)sulfanyl]butanoate](/img/structure/B14160570.png)
![butyl 6-[(4-fluorophenyl)sulfamoyl]-2-oxo-1,3-benzoxazole-3(2H)-carboxylate](/img/structure/B14160573.png)
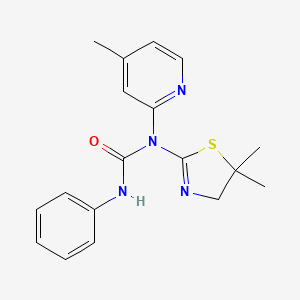

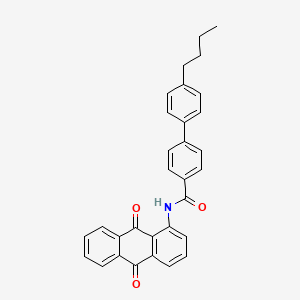
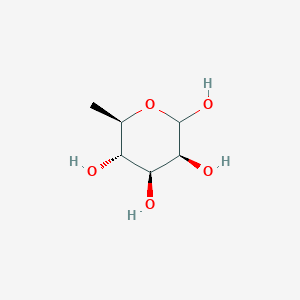


![2-[4-(Furan-2-carbonyl)-piperazin-1-yl]-1-(1,3,4,5-tetrahydro-pyrido[4,3-b]indol-2-yl)-ethanone](/img/structure/B14160637.png)
